molecular formula C8H8ClFO2S B8599087 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene

2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene

Cat. No.: B8599087
M. Wt: 222.66 g/mol
InChI Key: IZJULQFMBLHHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring, along with an ethyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene typically involves the sulfonylation of 3-chloro-4-fluorophenyl ethyl sulfide. This can be achieved through the oxidation of the sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to the corresponding sulfide or thiol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenyl ethyl sulfones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfone group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and fluorine atoms can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenyl ethyl sulfide: The precursor to the sulfone, which lacks the sulfone group.

    4-Fluorophenyl ethyl sulfone: A similar compound without the chlorine atom.

    3-Chlorophenyl ethyl sulfone: A similar compound without the fluorine atom.

Uniqueness

2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfone group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

2-chloro-4-ethylsulfonyl-1-fluorobenzene

InChI

InChI=1S/C8H8ClFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

IZJULQFMBLHHFO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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